molecular formula C21H24N4O4S B256670 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Cat. No. B256670
M. Wt: 428.5 g/mol
InChI Key: KFKOETSDYRWFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is a compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells and tissues. This compound has been found to have activity against a range of different targets, including enzymes and receptors, and may exert its effects through a variety of different mechanisms.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activity. This compound has also been found to modulate various signaling pathways in cells and tissues, and may have potential therapeutic applications in a range of different diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide is its versatility and broad range of potential applications in scientific research. However, there are also limitations to its use, including the need for careful control of reaction conditions during synthesis, and the potential for toxicity or other adverse effects in certain experimental systems.

Future Directions

There are many potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide. Some possible areas of investigation include further studies of its mechanisms of action, investigations into its potential therapeutic applications in various diseases and conditions, and the development of new synthetic methods or analogs with improved properties or activity. Additionally, this compound may have potential applications in the development of new diagnostic or imaging tools for various diseases and conditions.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide involves a multi-step process that has been described in detail in the scientific literature. The process typically involves the use of a range of reagents and catalysts, and requires careful control of reaction conditions to ensure high yields and purity of the final product.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide has been used in a variety of scientific research applications, including studies of the mechanisms of action of various drugs and compounds, as well as investigations into the biochemical and physiological effects of different compounds on various tissues and organs.

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide

InChI

InChI=1S/C21H24N4O4S/c1-28-15-8-7-13(11-16(15)29-2)9-10-22-18(26)12-25-21(27)19-14-5-3-4-6-17(14)30-20(19)23-24-25/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,26)

InChI Key

KFKOETSDYRWFHM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCCC4)OC

Origin of Product

United States

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